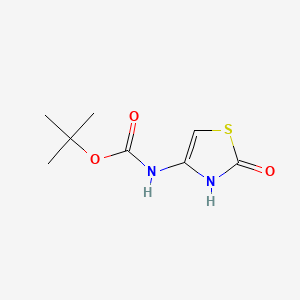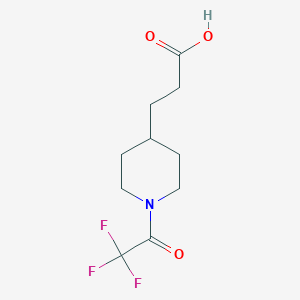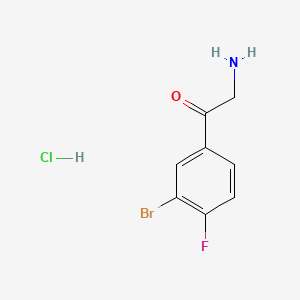![molecular formula C13H13Br2NO B13507322 5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide](/img/structure/B13507322.png)
5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide is an organic compound with the molecular formula C13H13Br2NO and a molecular weight of 359.06 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a phenoxy ring, which is further connected to a methylpyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide involves several steps. One common method includes the bromination of 4-methylphenol to form 4-(bromomethyl)phenol, which is then reacted with 2-methylpyridine under specific conditions to yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents.
Aplicaciones Científicas De Investigación
5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: The compound is used in biochemical studies to investigate its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved depend on the specific application and target molecules .
Comparación Con Compuestos Similares
5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide can be compared with similar compounds such as:
4-(Bromomethyl)phenol: A precursor in the synthesis of the compound.
2-Methylpyridine: Another precursor used in the synthesis.
Other Bromomethyl Derivatives: Compounds with similar structures but different substituents. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13Br2NO |
|---|---|
Peso molecular |
359.06 g/mol |
Nombre IUPAC |
5-[4-(bromomethyl)phenoxy]-2-methylpyridine;hydrobromide |
InChI |
InChI=1S/C13H12BrNO.BrH/c1-10-2-5-13(9-15-10)16-12-6-3-11(8-14)4-7-12;/h2-7,9H,8H2,1H3;1H |
Clave InChI |
KMAODHXQADDWEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)OC2=CC=C(C=C2)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)

![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylicacid,trans](/img/structure/B13507257.png)



![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride](/img/structure/B13507294.png)



![tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13507303.png)

